molecular formula C19H26N4O3S B11247983 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B11247983
M. Wt: 390.5 g/mol
InChI Key: QXDSMBBIWRTREC-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxepin, triazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepin ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Synthesis of the Triazole Ring:

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzodioxepin and triazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkyl halides, and organometallic compounds, are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced acetamide derivatives.

    Substitution: Functionalized benzodioxepin and triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to receptor sites, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)acetamide
  • 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(ethyl)acetamide

Uniqueness

The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H26N4O3S/c1-12(2)20-17(24)11-27-19-22-21-18(23(19)13(3)4)14-6-7-15-16(10-14)26-9-5-8-25-15/h6-7,10,12-13H,5,8-9,11H2,1-4H3,(H,20,24)

InChI Key

QXDSMBBIWRTREC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(N1C(C)C)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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